
Ethyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and ethyl 2-bromoacetate.
Formation of Thiazole Ring: The 3,5-difluoroaniline reacts with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the thiazole ring.
Esterification: The resulting thiazole intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The thiazole ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester include:
2-(3,5-Dichloro-phenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester: The presence of methyl groups instead of fluorine can affect the compound’s lipophilicity and metabolic stability.
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid methyl ester: The methyl ester variant may have different solubility and pharmacokinetic properties compared to the ethyl ester.
The uniqueness of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical behavior and biological interactions.
Properties
CAS No. |
886369-92-2 |
|---|---|
Molecular Formula |
C12H9F2NO2S |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-15-11(18-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI Key |
ATLWTXIQRCIZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
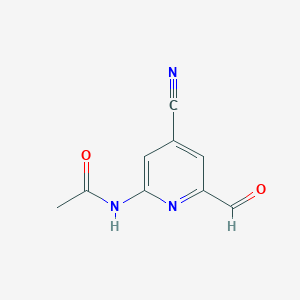
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
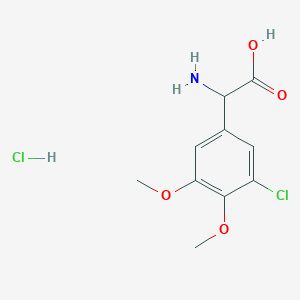

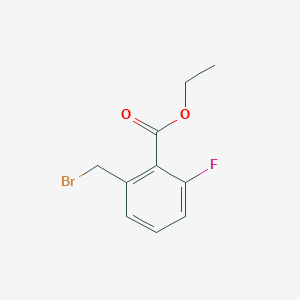
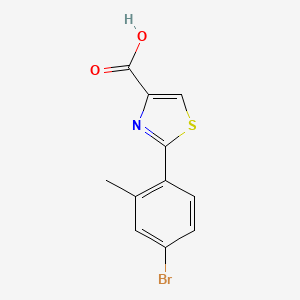

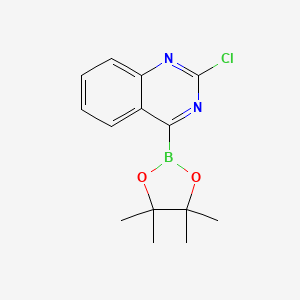
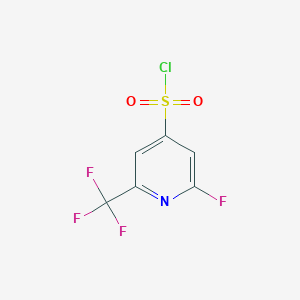
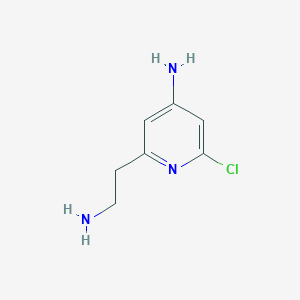
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14853565.png)
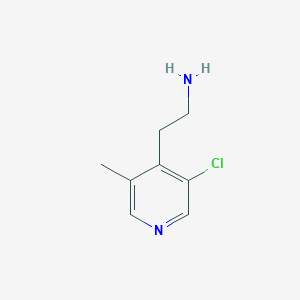
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
